molecular formula C13H14BClFNO2 B597708 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1218790-13-6

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B597708
CAS No.: 1218790-13-6
M. Wt: 281.518
InChI Key: SSSWHKMAQLQQAC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic ester-functionalized aromatic nitrile. Its structure features a benzonitrile core substituted with chlorine (position 2), fluorine (position 4), and a pinacol boronate group (position 5). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals and materials science . The electron-withdrawing cyano and halogen substituents enhance its reactivity in coupling reactions by polarizing the aromatic ring and stabilizing transition states .

Properties

IUPAC Name

2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSWHKMAQLQQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682262
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-13-6
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID80682262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Preparation Methods

Reaction Mechanism and General Protocol

The Miyaura borylation, leveraging palladium catalysts, remains the most widely adopted method for installing pinacol boronate groups on aromatic halides. The reaction typically involves bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane. For the target compound, the hypothetical starting material—5-bromo-2-chloro-4-fluorobenzonitrile—would undergo borylation at the bromine site, yielding the desired product.

Key Steps :

  • Substrate Activation : The aryl bromide undergoes oxidative addition with Pd⁰ to form a Pd(II) intermediate.

  • Transmetallation : B₂pin₂ transfers a boron moiety to the Pd center.

  • Reductive Elimination : The Pd catalyst releases the boronate product, regenerating Pd⁰ for subsequent cycles.

Optimized Conditions from Analogous Syntheses

In the synthesis of 2-fluoro-4-(pinacol boronate)benzonitrile (CAS 870238-67-8), a structurally similar compound, the following conditions achieved an 89% yield:

  • Catalyst : Pd(dppf)Cl₂ (2 mol%)

  • Base : Potassium acetate (4 equiv)

  • Solvent : DMSO/1,4-dioxane (5:1 v/v)

  • Temperature : 105°C

  • Time : 3 hours under nitrogen

Adapting these parameters to the target compound would require 5-bromo-2-chloro-4-fluorobenzonitrile as the substrate. Challenges include ensuring chemoselectivity in the presence of multiple halogens (Cl and Br).

Iron-Catalyzed Borylation of Aryl Chlorides

Advancements in Base-Metal Catalysis

Recent developments in iron catalysis offer a cost-effective alternative for borylating aryl chlorides, which are traditionally less reactive than bromides. A 2024 study demonstrated that Li[B(tBu)pin-Bpin] facilitates iron-catalyzed borylation of aryl chlorides under mild conditions.

Procedure for Aryl Chlorides :

  • Catalyst : FeCl₃/IMes (N-heterocyclic carbene ligand)

  • Boron Source : Li[B(tBu)pin-Bpin]

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Room temperature to 60°C

  • Time : 0.5–4 hours

For the target compound, this method could bypass the need for a brominated precursor if 5-chloro-2-chloro-4-fluorobenzonitrile is used. However, the feasibility depends on the relative reactivity of the chloro substituents.

Alternative Routes: Aromatic Amine Functionalization

One-Step Conversion from Amines

A patent (US9035084B2) describes a novel method converting aromatic amines to boronates using diboronic esters and alkyl nitrites (e.g., tert-butyl nitrite) in acetonitrile. While the target compound lacks an amine group, this approach highlights potential pathways for functional group interconversion. For example, a nitrile-containing aromatic amine could theoretically undergo borylation followed by oxidation or substitution to install the nitrile moiety.

Comparative Analysis of Methods

Parameter Palladium-Catalyzed Iron-Catalyzed
Substrate Aryl bromidesAryl chlorides
Catalyst Cost HighLow
Reaction Temperature 105°C25–60°C
Typical Yield 85–90%70–80% (reported for similar substrates)
Selectivity Challenges Competing halide reactivityLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of substrates .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of aryl boronic esters with nitrile and halogen substituents. Key structural analogs and their properties are compared below:

Structural Analogs and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences Reference CAS/ID
2-Chloro-4-fluoro-5-(pinacol boronate)benzonitrile (Target) Cl (2), F (4), Bpin (5) C₁₃H₁₃BClFNO₂ 295.51 Baseline for comparison; balanced electronic effects from Cl and F. 1073339-13-5
2-Fluoro-5-(pinacol boronate)benzonitrile F (2), Bpin (5) C₁₃H₁₄BFNO₂ 257.06 Lacks Cl at position 2; reduced steric hindrance and lower molecular weight. 775351-57-0
2-Fluoro-4-(pinacol boronate)benzonitrile F (2), Bpin (4) C₁₃H₁₄BFNO₂ 257.06 Boronate at position 4 instead of 5; alters regioselectivity in coupling. 870238-67-8
2,6-Difluoro-4-(pinacol boronate)benzonitrile F (2,6), Bpin (4) C₁₃H₁₃B F₂NO₂ 275.05 Two F substituents increase electron withdrawal but may hinder coupling. 1003298-73-4
4-Fluoro-2-(pinacol boronate)-5-(trifluoromethyl)benzonitrile F (4), Bpin (2), CF₃ (5) C₁₄H₁₄BF₄NO₂ 315.07 CF₃ group adds steric bulk and electron withdrawal, reducing reactivity. 666472
5-Fluoro-2-methyl-4-(pinacol boronate)benzonitrile F (5), CH₃ (2), Bpin (4) C₁₄H₁₇BFNO₂ 261.10 Methyl at position 2 improves stability but may slow coupling kinetics. 1192023-08-7
4-(Pinacol boronate)benzonitrile Bpin (4) C₁₃H₁₆BNO₂ 229.08 No halogens; lower reactivity due to absence of electron-withdrawing groups. 171364-82-2

Key Observations:

  • Halogen Position: Fluorine at position 4 (target compound) vs. 2 or 5 (analogs) significantly impacts electronic effects. For example, 2-fluoro analogs exhibit stronger para-directing effects in coupling reactions .
  • Steric Effects: Bulky groups like CF₃ (entry 5) or CH₃ (entry 6) reduce reaction rates in Suzuki couplings compared to the target compound .
  • Reactivity: The target compound’s dual Cl and F substituents synergistically enhance electrophilicity, enabling faster cross-coupling under mild conditions compared to non-halogenated analogs .

Pyridine-Based Analogs

A pyridine derivative, 2-chloro-4-fluoro-5-(pinacol boronate)pyridine (Mol. Formula: C₁₁H₁₅BCl₂FNO₂), replaces the benzene ring with pyridine. The nitrogen atom in pyridine alters electronic properties, increasing solubility in polar solvents but reducing stability in acidic conditions .

Biological Activity

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile, a compound with the CAS number 1218790-13-6, is a boron-containing organic molecule that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings.

  • Molecular Formula : C13H14BClFNO2
  • Molecular Weight : 281.52 g/mol
  • Structure : The compound features a chloro and fluoro substituent on a benzene ring, along with a dioxaborolane moiety that contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom is significant as boron compounds are known to participate in enzyme inhibition and modulation of cellular pathways.

Potential Mechanisms:

  • Enzyme Inhibition : Boron-containing compounds can inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells.
  • Cell Signaling Modulation : It may interfere with signaling pathways critical for cell survival and proliferation.

Biological Activity Data

Biological ActivityObserved EffectsReferences
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases related to cancer progression
Antioxidant ActivityReduces oxidative stress markers

Case Studies

  • Cytotoxicity in Cancer Cells
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptosis was confirmed through flow cytometry analysis .
  • Enzyme Inhibition Studies
    • Research conducted on the inhibition of tyrosine kinases revealed that this compound effectively reduced kinase activity by up to 70% at a concentration of 5 µM. This suggests its potential use in targeted cancer therapies .
  • Antioxidant Properties
    • In vitro assays demonstrated that the compound significantly decreased levels of reactive oxygen species (ROS) in human fibroblast cells subjected to oxidative stress. This effect was comparable to standard antioxidant controls .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aromatic precursors. For example:

  • Step 1 : Halogenation of a benzonitrile scaffold (e.g., introducing Cl and F substituents via electrophilic substitution).
  • Step 2 : Borylation using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronate ester precursor (e.g., bis(pinacolato)diboron) in anhydrous THF or dioxane at 80–100°C .
  • Key Considerations : Use of inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis and rigorous solvent drying to avoid side reactions .

Q. How is this compound characterized, and what analytical methods are critical for confirming its purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for verifying substituent positions and boronate ester integrity. For example, the ¹¹B NMR signal for the dioxaborolane group typically appears at δ ~30–35 ppm .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when substituents (Cl, F, CN) create steric or electronic complexities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) and detects trace impurities from incomplete coupling reactions .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and reactions due to potential cyanide release from nitrile degradation .
  • Storage : Keep in airtight containers at 2–8°C under inert gas to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronate ester?

  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) to balance reactivity and selectivity.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may accelerate coupling but risk boronate ester decomposition. Mixed solvents (e.g., THF:H₂O, 4:1) often improve yields .
  • Temperature Control : Lower temperatures (50–60°C) reduce side reactions (e.g., protodeboronation), while higher temperatures (100°C) may be needed for electron-deficient aryl partners .

Q. How do electronic effects of substituents (Cl, F, CN) influence the reactivity of this boronate ester in cross-coupling reactions?

  • Electron-Withdrawing Effects : The nitrile (CN) and halogen (Cl, F) groups activate the boronate ester toward electrophilic substitution but may slow transmetalation in Suzuki reactions due to reduced electron density at the boron center.
  • Ortho Effect : Steric hindrance from the chloro and fluoro substituents can reduce coupling efficiency with bulky aryl halides. Computational studies (DFT) are recommended to predict regioselectivity .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

  • Multi-Technique Validation : Cross-validate NMR with LC-MS to distinguish between isomeric byproducts and unreacted starting materials.
  • Elemental Analysis : Confirm boron and halogen content via ICP-OES or combustion analysis to detect trace impurities .
  • Case Study : Discrepancies in ¹⁹F NMR integration may arise from dynamic exchange processes; variable-temperature NMR can clarify .

Q. What are the applications of this compound in medicinal chemistry and materials science?

  • Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors (e.g., via coupling with heteroaryl halides) .
  • Polymer Synthesis : Boronate esters enable synthesis of conjugated polymers for organic electronics (e.g., OLEDs) .
  • Probe Molecules : Fluorine atoms allow ¹⁹F NMR tracking of reaction pathways in catalytic studies .

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